molecular formula C23H15ClN2O2S B11419843 1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11419843
M. Wt: 418.9 g/mol
InChI Key: AMOOBMBYMVQELM-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-chlorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a benzothienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-chlorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Core: The benzothieno core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable precursor.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with appropriate reagents.

    Addition of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups are added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-chlorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-3-(4-chlorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-chlorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(3-chlorophenyl)urea
  • 1-benzyl-3-(2-chlorophenyl)urea
  • 1-benzyl-3-(2,4-dichlorophenyl)urea

Uniqueness

1-benzyl-3-(4-chlorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique benzothienopyrimidine core, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse functionalization make it a valuable compound for various scientific applications.

Properties

Molecular Formula

C23H15ClN2O2S

Molecular Weight

418.9 g/mol

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H15ClN2O2S/c24-16-10-12-17(13-11-16)26-22(27)21-20(18-8-4-5-9-19(18)29-21)25(23(26)28)14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

AMOOBMBYMVQELM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC5=CC=CC=C53

Origin of Product

United States

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